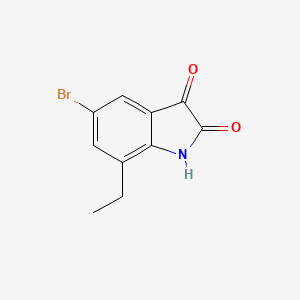

5-Bromo-7-ethylindoline-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-ethyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-2-5-3-6(11)4-7-8(5)12-10(14)9(7)13/h3-4H,2H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGQHGOEVARVKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC(=C1)Br)C(=O)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429038 |

Source

|

| Record name | 5-bromo-7-ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34921-60-3 |

Source

|

| Record name | 5-bromo-7-ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-7-ethylindoline-2,3-dione synthesis and properties

An In-depth Technical Guide to 5-Bromo-7-ethylindoline-2,3-dione: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted isatin derivative of significant interest to researchers in medicinal chemistry and drug development. We will delve into the strategic synthesis of this molecule, its predicted physicochemical properties, and its potential as a versatile scaffold for novel therapeutic agents.

Introduction: The Isatin Scaffold in Drug Discovery

Isatin (1H-indole-2,3-dione) is a robust heterocyclic scaffold first identified in 1840 as an oxidation product of indigo.[1][2] This endogenous compound, also found in various plants, is not merely a synthetic curiosity but a privileged structure in medicinal chemistry.[3][4] The isatin core, featuring a fused aromatic ring and a pyrrolidine-2,3-dione system, possesses a unique combination of a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the C=O groups), and an aromatic system, making it an ideal platform for interacting with diverse biological targets.[1]

Derivatives of isatin have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6] The strategic placement of substituents on the aromatic ring and the nitrogen atom allows for the fine-tuning of the molecule's steric, electronic, and lipophilic properties, thereby modulating its biological activity and pharmacokinetic profile.

This compound is a specific derivative designed to explore new regions of chemical space. The introduction of a bromine atom at the C-5 position and an ethyl group at the C-7 position is a deliberate strategic choice. The bromine atom, a lipophilic and electron-withdrawing group, can enhance binding affinity through halogen bonding and improve membrane permeability. The ethyl group at C-7 provides a steric and lipophilic anchor, potentially influencing the molecule's orientation within a target's binding pocket.

Strategic Synthesis of the Isatin Core

While numerous methods exist for the synthesis of the isatin core, the most reliable and adaptable for producing substituted derivatives like this compound are the Sandmeyer, Stollé, Martinet, and Gassman syntheses.[5][7] The choice of method often depends on the availability of the starting aniline and the nature of its substituents.

For this compound, the logical starting material is 4-bromo-2-ethylaniline . The Sandmeyer isatin synthesis is arguably the most direct and well-established route from this precursor.[8][9][10]

The Sandmeyer Isatin Synthesis: A Mechanistic Overview

The Sandmeyer synthesis is a robust, two-step procedure that has been a mainstay in isatin chemistry for over a century.[8][11]

-

Formation of the Isonitrosoacetanilide Intermediate: The process begins with the reaction of the chosen aniline (in this case, 4-bromo-2-ethylaniline) with chloral hydrate and hydroxylamine in an acidic aqueous solution.[8][9] This condensation reaction forms the corresponding α-oximinoacetanilide, also known as an isonitrosoacetanilide.

-

Acid-Catalyzed Cyclization: The isolated intermediate is then treated with a strong dehydrating acid, typically concentrated sulfuric acid.[9][10] The acid catalyzes an intramolecular electrophilic aromatic substitution, where the nitrogen of the oxime group attacks the aromatic ring, leading to the formation of the five-membered ring and yielding the final isatin product after hydrolysis.

The diagram below outlines the general workflow of the Sandmeyer Isatin Synthesis.

Caption: General workflow for the Sandmeyer Isatin Synthesis.

Alternative Synthetic Approaches

-

Stollé Synthesis: This method involves the acylation of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate. Subsequent intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid like aluminum chloride, yields the isatin.[2][12] This is an excellent alternative, especially for N-substituted anilines.

-

Martinet Dioxindole Synthesis: This reaction condenses an aniline with an ester of mesoxalic acid, typically in the absence of oxygen, to form a dioxindole derivative which can then be oxidized to the corresponding isatin.[13][14]

-

Gassman Isatin Synthesis: This pathway proceeds through the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate.[1][15]

Detailed Experimental Protocol: Sandmeyer Synthesis of this compound

The following protocol is a validated, self-consistent methodology adapted from established Sandmeyer procedures.[9][10][11]

Step 1: Synthesis of N-(4-bromo-2-ethylphenyl)-2-(hydroxyimino)acetamide

-

Reagent Preparation: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve chloral hydrate (e.g., 0.12 mol) in 250 mL of water.

-

Addition Sequence: To this solution, add sodium sulfate (e.g., 1.1 mol) and stir until dissolved. In a separate beaker, prepare a solution of 4-bromo-2-ethylaniline (0.1 mol) in 50 mL of water containing concentrated hydrochloric acid (e.g., 0.1 mol). Add this aniline hydrochloride solution to the reaction flask.

-

Hydroxylamine Addition: In another beaker, dissolve hydroxylamine hydrochloride (e.g., 0.3 mol) in 100 mL of water. Add this solution to the reaction mixture through the dropping funnel over 15 minutes.

-

Reaction: Heat the mixture to a gentle reflux. The reaction is typically complete within 1-2 hours, indicated by the formation of a crystalline precipitate.

-

Isolation: Cool the mixture in an ice bath. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air-dry. The crude N-(4-bromo-2-ethylphenyl)-2-(hydroxyimino)acetamide can be used in the next step without further purification.

Step 2: Cyclization to this compound

-

Acid Preparation: In a 500 mL beaker equipped with a mechanical stirrer and placed in an ice-water bath, carefully add concentrated sulfuric acid (e.g., 250 g).

-

Addition of Intermediate: Slowly add the dried N-(4-bromo-2-ethylphenyl)-2-(hydroxyimino)acetamide (e.g., 0.08 mol) in small portions, ensuring the temperature of the mixture does not exceed 70°C.

-

Cyclization Reaction: After the addition is complete, heat the mixture to 80-90°C and maintain this temperature for 10-15 minutes to complete the cyclization.

-

Work-up: Carefully pour the hot reaction mixture onto crushed ice (approx. 1 kg) with vigorous stirring. A colored precipitate of the crude isatin will form.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water until the washings are neutral. The product can be further purified by recrystallization from a suitable solvent such as glacial acetic acid or ethanol to yield the final this compound as a crystalline solid.

Physicochemical and Spectroscopic Properties

The precise experimental data for this compound is not widely published. However, based on its structure and data from closely related analogs, we can summarize its expected properties.[16][17][18][19]

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₁₀H₈BrNO₂ | Based on structure |

| Molecular Weight | 254.08 g/mol | Based on structure |

| Appearance | Expected to be a colored (e.g., red-orange) crystalline solid | Typical for isatin derivatives[2] |

| Melting Point | Estimated >200 °C | High melting points are common for isatins[16] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and hot acetic acid | General property of isatins |

| XLogP3 | ~2.0 - 2.5 | Predicted based on analogs like 5-bromo-1-ethyl-1H-indole-2,3-dione[17] |

Spectroscopic Confirmation:

-

¹H NMR: The spectrum should show distinct signals for the two aromatic protons on the benzene ring (as doublets or singlets depending on coupling), a quartet for the -CH₂- group, and a triplet for the -CH₃ group of the ethyl substituent. A broad singlet for the N-H proton will also be present.

-

¹³C NMR: Approximately 10 distinct carbon signals are expected, including two carbonyl carbons in the downfield region (>160 ppm), signals for the aromatic carbons, and signals for the ethyl group carbons.

-

IR Spectroscopy: Strong absorption bands corresponding to the N-H stretch (around 3200-3400 cm⁻¹), aromatic C-H stretch, and two distinct C=O stretches (ketone and lactam, typically around 1700-1760 cm⁻¹) would be characteristic.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Reactivity and Potential Applications

The isatin scaffold is a hub of reactivity, offering multiple sites for chemical modification to generate diverse libraries of compounds for biological screening.[3][5]

Caption: Key sites of reactivity on the isatin scaffold. Note: The diagram is a conceptual representation.

-

C3-Carbonyl Group: This is the most reactive site. It readily undergoes condensation reactions with active methylene compounds (Knoevenagel condensation), forms Schiff bases with amines, and participates in Wittig reactions.[5] This allows for the introduction of a wide variety of side chains, which is crucial for modulating biological activity.

-

N1-Nitrogen Atom: The acidic N-H proton can be easily removed by a base, allowing for N-alkylation or N-acylation. This is a common strategy to improve lipophilicity and cell permeability.[18]

-

Aromatic Ring: While already substituted, the benzene ring can potentially undergo further electrophilic substitution, although the existing groups will direct the position of any new substituent.

Given the broad biological profile of isatin derivatives, this compound is a promising candidate for development in several therapeutic areas:

-

Oncology: Many substituted isatins are potent inhibitors of protein kinases, which are key targets in cancer therapy.

-

Infectious Diseases: The scaffold has been used to develop antibacterial, antifungal, and antiviral agents, including inhibitors of HIV reverse transcriptase.[2]

-

Neurodegenerative Disorders: Isatin derivatives have shown potential in modulating pathways related to neuroinflammation and oxidative stress.

Conclusion

This compound represents a strategically designed molecule that leverages the proven biological relevance of the isatin scaffold. Its synthesis is readily achievable through well-established methods like the Sandmeyer reaction, starting from commercially available anilines. The presence of the bromo and ethyl substituents provides distinct physicochemical properties that make it a valuable building block for generating novel compounds with tailored pharmacological profiles. Further investigation into its biological activities is warranted and promises to yield new insights for the development of next-generation therapeutics.

References

- Vertex AI Search. Sandmeyer Isatin Synthesis.

- SynArchive. Sandmeyer Isatin Synthesis.

- DergiPark. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021).

- National Center for Biotechnology Information. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2019).

- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020).

- Synthesis of Isatin and Its Derivatives & their Applications in Biological System.

- Journal of Advanced Scientific Research. A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. (2021).

- Grokipedia. Martinet dioxindole synthesis.

- National Center for Biotechnology Information. Synthesis of Substituted Isatins.

- ChemicalBook. Synthesis of Isatin. (2022).

- Sciencemadness Discussion Board. Synthesis of Isatin. (2024).

- Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024).

- SynArchive. Stollé Synthesis.

- Organic Syntheses. Isatin.

- ResearchGate. ChemInform Abstract: Recent Developments in the Synthesis and Applications of Isatins. (2025).

- A general method for the synthesis of isatins. (1977).

- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. PUTATIVE ROLE OF ISATIN DERIVATIVES SYNTHESIS AND THEIR BIOLOGICAL APPLICATIONS- A REVIEW. (2023).

- Wikipedia. Martinet dioxindole synthesis.

- ResearchGate. Gassman synthetic scheme for the synthesis of Isatin.

- ResearchGate. isatin: review of synthesis, reactivity, and anti-infective properties. (2024).

- International Research and Publishing Academy. Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. (2022).

- PubChem. 5-bromo-7-methyl-1-[2-(3-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione.

- ChemicalBook. 5-bromo-7-methyl-1H-indole-2,3-dione.

- Echemi. Buy 5-bromo-1-ethylindole-2,3-dione from JHECHEM CO LTD.

- ChemicalBook. 5-BROMO-7-METHYL-1H-INDOLE-2,3-DIONE. (2025).

- PubChem. 7-bromo-5-methyl-2,3-dihydro-1H-indole-2,3-dione.

- SpectraBase. 5-BROMOINDOLE-2,3-DIONE, 3-AZINE WITH 3,4,5-TRIMETHOXYBENZALDEHYDE.

- Google Patents. CN109081840B - Preparation method of 5-bromo-7-azaindole.

- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.

- National Center for Biotechnology Information. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.

- Eureka | Patsnap. Synthetic process of 5-bromo-7-azaindole.

- ResearchGate. SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. (2025).

- National Center for Biotechnology Information. Crystal structure of 5-bromo-1-ethylindoline-2,3-dione.

- Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. (2016).

- PubChem. 5-Bromoisatin.

- National Center for Biotechnology Information. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.

- PubChem. 5-Bromoindole.

- ChemicalBook. 5-BROMO-7-FLUORO-1H-INDOLE-2,3-DIONE. (2022).

- SpectraBase. 5-bromoindole-2,3-dione, 3-hydrazone.

- PubChem. 5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione.

- Google Patents. CN102584820A - Preparation method for 5-bromo-7-azaindole.

- chemicalbook. 5-Bromo-7-azaindole synthesis.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. biomedres.us [biomedres.us]

- 3. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 4. ijpsr.com [ijpsr.com]

- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciensage.info [sciensage.info]

- 7. researchgate.net [researchgate.net]

- 8. synarchive.com [synarchive.com]

- 9. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. synarchive.com [synarchive.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Martinet dioxindole synthesis - Wikipedia [en.wikipedia.org]

- 15. scispace.com [scispace.com]

- 16. 5-BROMO-7-METHYL-1H-INDOLE-2,3-DIONE CAS#: 77395-10-9 [m.chemicalbook.com]

- 17. echemi.com [echemi.com]

- 18. Crystal structure of 5-bromo-1-ethylindoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 5-Bromoisatin | C8H4BrNO2 | CID 6889 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Characterization of 5-Bromo-7-ethylindoline-2,3-dione

Preamble: The Isatin Scaffold as a Privileged Structure

Isatin (1H-indole-2,3-dione) and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to a multitude of biological targets with high affinity.[1] The inherent reactivity of the C2 and C3 carbonyl groups, coupled with the tunable electronic properties of the aromatic ring, allows for the generation of vast chemical diversity and a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] This guide focuses on a specific, synthetically accessible derivative, 5-Bromo-7-ethylindoline-2,3-dione , providing a detailed framework for its synthesis, purification, and comprehensive characterization. The strategic placement of a bromine atom at the C5 position and an ethyl group at the C7 position is deliberate; the halogen can serve as a handle for further functionalization (e.g., via cross-coupling reactions) and can enhance binding affinity through halogen bonding, while the alkyl group modulates lipophilicity and steric interactions.[4]

This document is structured not as a rigid protocol but as a logical workflow, explaining the causality behind each methodological choice to ensure both technical accuracy and practical applicability in a research and development setting.

Part 1: Synthesis and Purification

A robust characterization begins with a pure, well-defined starting material. The synthesis of substituted isatins can be approached through several classical methods, such as the Sandmeyer, Stolle, or Gassman syntheses.[5] For this compound, a modified Sandmeyer synthesis starting from 3-bromo-5-ethylaniline is a logical and efficient approach.

1.1: Proposed Synthetic Workflow

The rationale for this multi-step synthesis lies in its reliability and the commercial availability of the precursors. The initial reaction with chloral hydrate and hydroxylamine forms an isonitrosoacetanilide intermediate, which then undergoes acid-catalyzed cyclization to yield the target isatin.

Caption: Proposed Sandmeyer-type synthesis workflow for this compound.

1.2: Experimental Protocol (Predictive)

-

Step 1: Synthesis of the Isonitrosoacetanilide Intermediate.

-

In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 3-bromo-5-ethylaniline (1 equiv.) in a solution of concentrated HCl and water.

-

Separately, prepare a solution of chloral hydrate (1.1 equiv.) and sodium sulfate in water.

-

Combine the two solutions.

-

Prepare a third solution of hydroxylamine hydrochloride (3 equiv.) in water. Heat this solution to 70°C and add it in a single portion to the main reaction flask.

-

Maintain vigorous stirring. The product is expected to precipitate out of the solution upon formation.

-

After 1 hour, cool the reaction mixture in an ice bath, filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Step 2: Cyclization to this compound.

-

Pre-heat concentrated sulfuric acid (5 parts by weight) to 75°C in a suitable flask.

-

Carefully add the dried isonitrosoacetanilide intermediate from Step 1 in small portions, ensuring the temperature does not exceed 85°C.

-

Once the addition is complete, maintain the temperature at 80°C for 15 minutes.

-

Cool the reaction mixture to room temperature and pour it carefully over crushed ice.

-

The crude this compound will precipitate as a solid (typically orange-red in color).[2]

-

Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

-

1.3: Purity Assessment (Self-Validation System)

The integrity of all subsequent characterization data relies on the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) serves as a self-validating system to confirm the absence of starting materials and intermediates.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at 254 nm.

-

Validation: A pure sample should yield a single major peak (>98% purity by area integration). The retention time can be used as a quality control parameter for future batches.

-

Part 2: Spectroscopic and Physical Characterization

This section details the expected analytical data for the unambiguous identification and structural confirmation of this compound.

2.1: Physical Properties

A summary of the expected and calculated physical properties is provided below.

| Property | Predicted Value / Observation | Rationale / Reference |

| Molecular Formula | C₁₀H₈BrNO₂ | - |

| Molecular Weight | 254.08 g/mol | - |

| Appearance | Orange to red crystalline solid | Isatin derivatives are typically colored solids.[2] |

| Melting Point | Not determined; expected >150 °C | Substituted isatins are high-melting solids. The related 5-bromo-7-methylindoline-2,3-dione has a reported melting point.[6] |

| Solubility | Soluble in DMSO, DMF, Acetone; sparingly soluble in Ethanol; insoluble in Water. | The ethyl group increases lipophilicity, but the dione and N-H provide polarity. General solubility is typical for isatins.[7] |

2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. The predicted shifts are based on established principles of additivity and the known electronic effects of the substituents.

¹H NMR (500 MHz, DMSO-d₆) - Predicted Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.2 | Singlet | 1H | NH | The acidic N-H proton of the isatin core is typically downfield and may be broad. |

| ~7.8 | Doublet (d) | 1H | C4-H | This proton is ortho to the bromine atom and experiences its deshielding effect. J-coupling with C6-H. |

| ~7.6 | Doublet (d) | 1H | C6-H | This proton is meta to the bromine and ortho to the ethyl group. J-coupling with C4-H. |

| ~2.8 | Quartet (q) | 2H | -CH₂ CH₃ | Protons of the ethyl methylene group, split by the adjacent methyl group. |

| ~1.2 | Triplet (t) | 3H | -CH₂CH₃ | Protons of the ethyl methyl group, split by the adjacent methylene group. |

¹³C NMR (125 MHz, DMSO-d₆) - Predicted Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~184 | C =O (C2) | The C2 carbonyl carbon of the amide is typically found at this chemical shift. |

| ~159 | C =O (C3) | The C3 ketone carbon is slightly more shielded than the C2 carbon. |

| ~150 | C 7a | Aromatic quaternary carbon adjacent to the nitrogen. |

| ~142 | C 7 | Aromatic quaternary carbon bearing the ethyl group. |

| ~139 | C 6 | Aromatic methine carbon. |

| ~126 | C 4 | Aromatic methine carbon. |

| ~118 | C 5 | Aromatic quaternary carbon bearing the bromine atom, often shifted downfield. |

| ~115 | C 3a | Aromatic quaternary carbon adjacent to the C3 carbonyl. |

| ~24 | -CH₂ CH₃ | Ethyl group methylene carbon. |

| ~14 | -CH₂CH₃ | Ethyl group methyl carbon. |

2.3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3200 | Medium, Broad | N-H Stretch | Amide N-H |

| ~1750 | Strong | C=O Stretch | C3 Ketone |

| ~1730 | Strong | C=O Stretch | C2 Amide (Lactam) |

| ~1610 | Medium | C=C Stretch | Aromatic Ring |

| ~1460 | Medium | C-H Bend | -CH₂- (Ethyl) |

| ~820 | Strong | C-H Bend | Aromatic (out-of-plane) |

| ~650 | Medium | C-Br Stretch | Aryl Bromide |

2.4: Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. The presence of bromine provides a definitive isotopic signature.

-

Technique: Electrospray Ionization (ESI) is recommended for its soft ionization, which will likely preserve the molecular ion.

-

Expected Molecular Ion Peaks ([M+H]⁺):

-

m/z 253.98 (corresponding to the ⁷⁹Br isotope)

-

m/z 255.98 (corresponding to the ⁸¹Br isotope)

-

-

Key Validation Insight: The natural abundance of ⁷⁹Br and ⁸¹Br is nearly 1:1. Therefore, the mass spectrum must show two peaks for the molecular ion ([M+H]⁺) separated by 2 m/z units with approximately equal intensity. This isotopic pattern is a crucial piece of evidence for successful bromination.

-

High-Resolution MS (HRMS): For definitive formula confirmation, HRMS should be performed.

-

Calculated for [C₁₀H₉⁷⁹BrNO₂]⁺: 253.9862

-

Calculated for [C₁₀H₉⁸¹BrNO₂]⁺: 255.9842

-

Part 3: Potential Applications and Biological Significance

The structural motifs within this compound suggest several avenues for drug discovery and development. The isatin core itself is a known inhibitor of various enzymes, and the specific substitutions on this derivative can be rationally linked to potential biological targets.[8]

Caption: Potential biological targets for isatin-based compounds like this compound.

-

Anticancer Activity: Substituted indoles and isatins are well-documented as inhibitors of protein kinases, which are critical regulators of cell proliferation.[4][9] The 5-bromo substitution, in particular, has been shown to contribute to potent antiproliferative activity in various cancer cell lines.[10]

-

Enzyme Inhibition: Isatin derivatives are known reversible inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in neurotransmitter metabolism, making them interesting candidates for neurodegenerative disorders.[8]

-

Antimicrobial Potential: The indole nucleus is a core component of many natural and synthetic antimicrobial agents.[11][12] The lipophilicity imparted by the ethyl group and the electronic effects of the bromine atom could contribute to activity against various bacterial and fungal strains.

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and rigorous characterization of this compound. The methodologies and analytical insights described herein are grounded in established chemical principles and data from closely related analogs, offering a robust starting point for any researcher entering this promising area of medicinal chemistry.

References

-

da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Alam, M. S., & Lee, D. U. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

Singh, G. S., & Desta, Z. Y. (2012). Isatins as privileged molecules in design and synthesis of new anticancer agents. Current Pharmaceutical Design. Available at: [Link]

-

Shashikumar, K., Tharabai, R., Sathya Devi, S., & Abdul Hasan Sathali, A. (2015). Synthesis and Characterization of 1-Substituted Isatin Derivatives by Mannich Reaction. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm. (2018). Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Characterization of 1-Substituted Isatin Derivatives by Mannich Reaction. (n.d.). ProQuest. Available at: [Link]

-

Synthesis Characterization, Biological Evaluation of Acetyl Substituted Heterocyclic Isatin Derivatives. (2021). Journal of Chemical Health Risks. Available at: [Link]

-

Suaad, M. J., & Khitam, J. K. (2014). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Journal of Applicable Chemistry. Available at: [Link]

-

Matos, M. J., Vilar, S., & Uriarte, E. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. Pharmaceuticals. Available at: [Link]

-

Wang, Z., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. Available at: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). Drug Design, Development and Therapy. Available at: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. Available at: [Link]

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Bromo-7-methylindoline-2,3-dione | Sigma-Aldrich [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]

A Technical Guide to 5-Bromo-7-ethylindoline-2,3-dione: Synthesis, Characterization, and Scientific Context

This document provides an in-depth technical overview of 5-Bromo-7-ethylindoline-2,3-dione, a substituted isatin derivative. Isatin (1H-indole-2,3-dione) and its analogs represent a privileged scaffold in medicinal chemistry, demonstrating a vast array of biological activities, including antitumor, anticonvulsant, and antimicrobial properties[1][2][3]. The strategic placement of substituents, such as halogens and alkyl groups, on the aromatic ring can significantly modulate this activity, making compounds like this compound compelling targets for drug discovery and chemical biology research[4][5].

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the molecule's structure, a plausible synthetic route, and a multi-faceted analytical framework for its unambiguous characterization. The methodologies described are grounded in established chemical principles, emphasizing the rationale behind experimental choices to ensure robust and reproducible outcomes.

Molecular Structure and Physicochemical Properties

This compound features an indoline-2,3-dione core substituted with a bromine atom at the C5 position and an ethyl group at the C7 position. This specific substitution pattern is crucial for its physicochemical properties and subsequent biological interactions. The presence of the electron-withdrawing bromine atom and the electron-donating ethyl group on the benzene ring influences the electronic distribution of the entire molecule.

Caption: Proposed workflow for synthesis and purification.

Protocol 2.1: Synthesis via Sandmeyer Cyclization

This protocol is adapted from established procedures for synthesizing substituted isatins.[4]

Rationale: This method is chosen for its reliability in constructing the isatin core. The reaction proceeds in two main stages: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization. Concentrated sulfuric acid is a highly effective dehydrating agent and catalyst for this intramolecular electrophilic substitution reaction.

Step-by-Step Methodology:

-

Isonitrosoacetanilide Formation:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 3-bromo-5-ethylaniline (1 equivalent) in water and concentrated hydrochloric acid.

-

In a separate beaker, prepare a solution of chloral hydrate (1.1 equivalents) and sodium sulfate in water.

-

Combine the two solutions.

-

Prepare a solution of hydroxylamine hydrochloride (3 equivalents) in water and add it portion-wise to the reaction mixture, ensuring the temperature is maintained.

-

Heat the mixture to reflux (approx. 90 °C) for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture in an ice bath to precipitate the isonitroso-intermediate. Filter the solid, wash with cold water, and dry.

-

-

Cyclization to Isatin:

-

Carefully and slowly add the dried intermediate from the previous step to pre-heated (65-70 °C) concentrated sulfuric acid (H₂SO₄) with vigorous stirring. The amount of acid should be sufficient to ensure complete dissolution and stirring.

-

An exothermic reaction will occur. Maintain the temperature at approximately 80 °C for 15-30 minutes.

-

Pour the reaction mixture carefully onto crushed ice with stirring.

-

The crude this compound will precipitate. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

-

Protocol 2.2: Purification

Rationale: Chromatographic purification is essential to remove unreacted starting materials and side products. Recrystallization is then used to obtain a highly pure, crystalline final product suitable for analytical characterization and biological assays.

Step-by-Step Methodology:

-

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

-

Load the solution onto the column and elute with the solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify and combine those containing the pure product.

-

Evaporate the solvent under reduced pressure.

-

-

Recrystallization:

-

Dissolve the purified solid from the column in a minimal amount of a hot solvent (e.g., ethanol or an ethanol/water mixture).

-

Allow the solution to cool slowly to room temperature, then in a refrigerator, to form crystals.

-

Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

-

Comprehensive Analytical Characterization

Unambiguous structural confirmation requires a suite of orthogonal analytical techniques. The data presented below are predicted values based on the known effects of the substituents and data from analogous structures.

Caption: Workflow for comprehensive analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃ or DMSO-d₆)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| N-H | ~11.0 | br s | 1H | N1-H |

| Ar-H | ~7.8 | d | 1H | H4 |

| Ar-H | ~7.6 | d | 1H | H6 |

| -CH₂- | ~2.8 | q | 2H | Ethyl-CH₂ |

| -CH₃ | ~1.3 | t | 3H | Ethyl-CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| C=O | ~184 | C2 | ||

| C=O | ~158 | C3 | ||

| Ar-C | ~150-110 | 6x Ar-C | ||

| -CH₂- | ~25 | Ethyl-CH₂ | ||

| -CH₃ | ~14 | Ethyl-CH₃ |

Note: Chemical shifts (δ) are estimates and can vary based on solvent and concentration. Coupling constants (J) for aromatic protons are expected to be small (~2-3 Hz).

Mass Spectrometry (MS)

Rationale: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, provides a definitive isotopic signature.[6][7]

Expected Observations:

-

Molecular Ion (M⁺): Two peaks of nearly equal intensity will be observed in the molecular ion region, separated by 2 m/z units.

-

Isotopic Pattern:

-

[M]⁺ peak corresponding to C₁₀H₈⁷⁹BrNO₂

-

[M+2]⁺ peak corresponding to C₁₀H₈⁸¹BrNO₂

-

-

Fragmentation: Key fragmentation pathways would likely involve the loss of CO, the ethyl group, and the bromine atom.

Table 3: Key m/z Values for HRMS (ESI+)

| Ion | Calculated m/z | Description |

|---|---|---|

| [C₁₀H₈⁷⁹BrNO₂ + H]⁺ | 253.9811 | Molecular Ion (⁷⁹Br) |

| [C₁₀H₈⁸¹BrNO₂ + H]⁺ | 255.9791 | Molecular Ion (⁸¹Br) |

Chromatographic Analysis (HPLC)

Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of a synthesized compound. A reverse-phase method is typically effective for molecules of this polarity.

Protocol 3.3.1: Purity Assessment by RP-HPLC

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Expected Outcome: A single major peak with >95% purity by area normalization.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| 3300 - 3100 | Medium | N-H stretch |

| 1760 - 1740 | Strong | C=O stretch (C2-ketone) |

| 1745 - 1725 | Strong | C=O stretch (C3-amide) |

| 1610 - 1580 | Medium | C=C stretch (aromatic) |

| ~600 | Medium-Strong | C-Br stretch |

Biological Context and Therapeutic Potential

Isatin and its derivatives are well-documented as having a broad spectrum of biological activities.[2] Halogenation, particularly at the C5 and C7 positions, has been shown to enhance the potency of these compounds in various assays.[5] For instance, 5-bromoisatin derivatives have demonstrated significant anticonvulsant and cytotoxic activities.[1][4] The addition of alkyl groups can modulate lipophilicity, potentially improving cell permeability and pharmacokinetic properties. Therefore, this compound is a rationally designed molecule that combines features known to be favorable for biological activity, making it a prime candidate for screening in anticancer, antimicrobial, and neurological disease models.

References

[1]Biological activities of isatin and its derivatives. | Semantic Scholar. (n.d.). Retrieved January 18, 2026, from [4]Wang, L., et al. (2015). Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. Molecules, 20(9), 16480-16497. Available at: [8]Bensekhra, B., et al. (2015). Crystal structure of 5-bromo-1-ethylindoline-2,3-dione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o1024-o1025. Available at: [2]Shalof, R. T., Tawfik, E. H., & Fadda, A. A. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Chemical Science Journal, 9(3), 196. Available at: [5]Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents. California State Polytechnic University, Pomona. Available at: [9]Chen, G., et al. (2011). Simple isatin derivatives as free radical scavengers: Synthesis, biological evaluation and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 21(17), 5124-5127. Available at: [10]Chhaniya, P., & Khan, I. (2023). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Available at: [6]Chemguide. (n.d.). Mass spectra - the M+2 peak. Retrieved January 18, 2026, from [11]ChemicalBook. (n.d.). 5-BROMO-7-METHYL-1H-INDOLE-2,3-DIONE. Retrieved January 18, 2026, from [12]Kumar, K., et al. (2020). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 10(45), 26955-26975. Available at: [7]Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved January 18, 2026, from [3]Liu, Y., et al. (2014). Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents. Drug Discoveries & Therapeutics, 8(3), 110-116. Available at:

Sources

- 1. Biological activities of isatin and its derivatives. | Semantic Scholar [semanticscholar.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Crystal structure of 5-bromo-1-ethylindoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple isatin derivatives as free radical scavengers: Synthesis, biological evaluation and structure-activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. xisdxjxsu.asia [xisdxjxsu.asia]

- 11. 5-BROMO-7-METHYL-1H-INDOLE-2,3-DIONE CAS#: 77395-10-9 [m.chemicalbook.com]

- 12. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 5-Bromo-7-ethylindoline-2,3-dione derivatives

An In-depth Technical Guide to the Biological Activity of 5-Bromo-Indoline-2,3-dione Derivatives

Executive Summary

The indoline-2,3-dione, or isatin, scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic compounds with significant therapeutic potential.[1][2] Modifications to this core, particularly through halogenation and N-alkylation, have proven to be a highly effective strategy for modulating biological activity. The introduction of a bromine atom at the 5-position often enhances the therapeutic efficacy of the indole scaffold.[3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 5-bromo-indoline-2,3-dione derivatives, with a particular focus on their potent anticancer properties. We will explore the causality behind experimental design, detail key protocols, and present quantitative data to offer a valuable resource for researchers, scientists, and professionals in drug development.

The Isatin Scaffold: A Versatile Core for Drug Discovery

Isatin (1H-indole-2,3-dione) is a naturally occurring alkaloid found in various plants and is also an endogenous metabolite in humans.[4] Its unique structural features, including a planar, electron-deficient aromatic ring fused to a five-membered ring containing an amide and a ketone, make it a versatile starting point for chemical synthesis. The reactivity of the C3-ketone and the N-H proton allows for extensive derivatization, leading to a vast library of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5]

The therapeutic potential of isatin derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance biological activity. The introduction of a bromine atom at the 5-position can increase lipophilicity, improve membrane permeability, and facilitate stronger interactions with biological targets through halogen bonding, often leading to enhanced potency.[3][6]

Synthesis of 5-Bromo-7-ethylindoline-2,3-dione Derivatives

The synthesis of N-substituted 5-bromo-indoline-2,3-dione derivatives is typically achieved through a straightforward N-alkylation of the commercially available 5-bromoisatin. The process involves the deprotonation of the nitrogen atom followed by nucleophilic substitution with an appropriate alkyl halide.

General Synthetic Workflow

The primary synthetic route involves the reaction of 5-bromoisatin with an alkylating agent, such as 1-bromoethane, in the presence of a base and a phase-transfer catalyst.[7][8][9] This method allows for the efficient introduction of various alkyl groups at the N-1 position.

Caption: General workflow for N-alkylation of 5-bromoisatin.

Detailed Experimental Protocol: Synthesis of 5-Bromo-1-ethylindoline-2,3-dione

This protocol is adapted from established procedures for the N-alkylation of isatin derivatives.[7]

-

Reaction Setup: To a solution of 5-bromo-1H-indole-2,3-dione (1.76 mmol) in 25 ml of dimethylformamide (DMF), add potassium carbonate (4.4 mmol).

-

Catalyst Addition: Add a catalytic amount of tetra-n-butylammonium bromide (TBAB) (0.4 mmol).

-

Alkylation: Add 1-bromoethane (1.93 mmol) to the mixture.

-

Reaction: Stir the mixture at room temperature for 48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove inorganic salts.

-

Purification: Remove the solvent (DMF) from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization to yield the final compound as red prismatic crystals.[7]

Anticancer Activity: A Primary Therapeutic Target

A significant body of research highlights the potent anticancer activity of 5-bromo-indoline-2,3-dione derivatives.[3][4] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Kinase Inhibition

Many isatin derivatives function as inhibitors of protein kinases, particularly receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[10] These receptors are crucial components of signaling pathways that are frequently dysregulated in cancer, such as the MAPK and PI3K/AKT pathways.[10] By binding to the ATP-binding site of the kinase domain, these inhibitors block the phosphorylation cascade, thereby disrupting downstream signaling required for tumor growth and the formation of new blood vessels (angiogenesis).[4][10] The well-known anticancer drug Sunitinib, an isatin derivative, functions through this mechanism.[4]

Caption: Simplified VEGFR signaling pathway and the inhibitory action of isatin derivatives.

Structure-Activity Relationship (SAR)

Studies on related compounds like 5-bromo-7-azaindolin-2-one derivatives reveal key structural features that influence anticancer potency.[11]

-

5-Bromo Substitution: The presence of bromine at the 5-position generally enhances cytotoxic activity.[6]

-

N-1 Substituent: The nature of the group at the N-1 position is critical. For instance, attaching a 1-benzyl group can lead to potent VEGFR-2 inhibitors.[12]

-

C-3 Position: Derivatization at the C-3 carbonyl, often through the formation of hydrazones or Schiff bases, can introduce additional pharmacophores that interact with the target protein, significantly boosting activity.[12]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected 5-bromo-indoline-2,3-dione and related derivatives against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (μM) | Reference |

| 7d | 1-Benzyl-5-bromo-hydrazonoindolin-2-one | MCF-7 (Breast) | 2.93 | [12] |

| 7c | 1-Benzyl-5-bromo-hydrazonoindolin-2-one | MCF-7 (Breast) | 7.17 | [12] |

| 23p | 5-Bromo-7-azaindolin-2-one derivative | HepG2 (Liver) | 2.357 | [13] |

| 23p | 5-Bromo-7-azaindolin-2-one derivative | A549 (Lung) | 3.012 | [13] |

| 23c | 5-Bromo-7-azaindolin-2-one derivative | A549 (Lung) | 3.103 | [11] |

| Sunitinib | Isatin Derivative (Control) | HepG2 (Liver) | 31.594 | [13] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[3][13]

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 5-bromo-indoline-2,3-dione derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sunitinib).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial and Antifungal Activities

Isatin derivatives, including 5-bromoisatin, have demonstrated a broad spectrum of antimicrobial activities against various bacteria and fungi.[7][14] The exact mechanisms are varied but can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Data Presentation: In Vitro Antimicrobial Activity

Antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Spiro[indoline-pyrazolo[3,4-b]quinoline]dione | Enterococcus faecalis | 375 - 3000 | [15] |

| Spiro[indoline-pyrazolo[3,4-b]quinoline]dione | Staphylococcus aureus | 375 - 3000 | [15] |

| Indole Dihydropyrimidines | Various Bacteria & Fungi | Promising Activity | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.[14]

-

Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Other Potential Biological Activities

The versatility of the isatin scaffold extends to other therapeutic areas. Derivatives have been investigated as inhibitors of various enzymes, suggesting broader potential applications.

-

Anti-diabetic Activity: Indoline-2,3-dione-based sulfonamides have shown inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism.[16] Inhibition of these enzymes can help control postprandial hyperglycemia, a key strategy in managing type 2 diabetes.[16]

-

Anti-inflammatory Activity: Related isoindoline-1,3-dione derivatives have been identified as inhibitors of the cyclooxygenase (COX) enzymes, suggesting potential for developing anti-inflammatory agents.[17]

Conclusion and Future Perspectives

The 5-bromo-indoline-2,3-dione scaffold is a validated and highly promising platform for the development of novel therapeutic agents. The accumulated evidence strongly supports its utility in generating potent anticancer compounds, primarily through the mechanism of kinase inhibition. The strategic placement of a bromine atom at the 5-position, combined with diverse substitutions at the N-1 and C-3 positions, provides a robust framework for fine-tuning pharmacological activity and selectivity.

Future research should focus on expanding the library of these derivatives to further elucidate detailed structure-activity relationships. Investigating their efficacy in preclinical in vivo models is a critical next step to translate the promising in vitro data toward clinical applications. Furthermore, exploring the full potential of this scaffold against other biological targets, such as microbial enzymes and proteins involved in neurodegenerative diseases, could unveil new therapeutic opportunities.

References

-

Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC - NIH. [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. [Link]

-

Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. PMC - NIH. [Link]

-

Crystal structure of 5-bromo-1-ethylindoline-2,3-dione. PMC - NIH. [Link]

-

Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. PMC - PubMed Central. [Link]

-

SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. [Link]

- Preparation method of 5-bromo-7-azaindole.

-

Synthesis and Antimicrobial Activity of Some Derivatives of 5-Substituted Indole Dihydropyrimidines. ResearchGate. [Link]

-

synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. ResearchGate. [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]

-

A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. [Link]

-

Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PubMed. [Link]

-

Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. ResearchGate. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

-

Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. PMC - NIH. [Link]

-

Synthetic process of 5-bromo-7-azaindole. Eureka | Patsnap. [Link]

-

2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. International Journal of Research and Review. [Link]

-

Recent highlights in the development of isatin- based anticancer agents. SciSpace. [Link]

-

Design, Synthesis, and Evaluation of Anticancer Activity of Some New 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. [Link]

- Synthesis process of 5-bromo-7-azaindole.

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal. [Link]

-

SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. World Journal of Pharmaceutical Research. [Link]

-

Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. ResearchGate. [Link]

-

Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. MDPI. [Link]

-

Indole: A Promising Scaffold For Biological Activity. RJPN. [Link]

-

Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. ScienceDirect. [Link]

-

SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. EPO. [Link]

-

Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives. IOSR Journal. [Link]

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjpn.org [rjpn.org]

- 6. scispace.com [scispace.com]

- 7. Crystal structure of 5-bromo-1-ethylindoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 11. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-7-ethylindoline-2,3-dione

Executive Summary

The isatin scaffold, chemically known as 1H-indole-2,3-dione, represents a privileged heterocyclic framework in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities.[1] Its versatile structure, amenable to substitution at multiple positions, has led to the development of therapeutic agents targeting a diverse range of biological pathways. This guide focuses on a specific derivative, 5-Bromo-7-ethylindoline-2,3-dione, a molecule whose therapeutic potential remains largely unexplored. By drawing on the extensive research into structurally related isatin analogs, this document elucidates the most probable therapeutic targets for this compound and provides a comprehensive, actionable framework for their experimental validation. We will delve into the mechanistic underpinnings of isatin's bioactivity, with a primary focus on its role as an inhibitor of key protein kinases, a modulator of tubulin polymerization, and an inducer of apoptosis. This guide is intended to serve as a technical roadmap for researchers seeking to unlock the therapeutic promise of this compound.

The Isatin Scaffold: A Foundation for Therapeutic Innovation

The isatin core is an endogenous molecule found in mammals and is a constituent of many natural products.[2][3] Its biological significance is underscored by the broad spectrum of activities exhibited by its derivatives, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][4] The chemical tractability of the isatin ring, particularly at the N1, C5, and C7 positions, allows for the fine-tuning of its pharmacological profile. The subject of this guide, this compound, possesses two key substitutions that are predicted to enhance its therapeutic potential. Halogenation at the C5 position, particularly with bromine, has been shown to significantly increase the cytotoxic and anticancer activity of isatin derivatives.[5][6] Furthermore, alkylation at the N1 position can also modulate the biological activity of the isatin core.[6]

Primary Therapeutic Target Class: Protein Kinases

A substantial body of evidence points to protein kinases as a primary target class for isatin-based compounds.[7][8][9] These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[9] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. Numerous isatin derivatives have been reported as potent inhibitors of VEGFR-2.[1][10] The isatin scaffold is a key feature of the FDA-approved multi-kinase inhibitor Sunitinib, which targets VEGFR-2.[1] Given that 5-bromo-substituted isatins have shown significant anti-proliferative activity, it is highly probable that this compound will exhibit inhibitory activity against VEGFR-2.

Epidermal Growth Factor Receptor (EGFR)

EGFR is another receptor tyrosine kinase that is frequently overexpressed in various cancers and is a key driver of tumor cell proliferation, survival, and metastasis.[11][12] The development of EGFR inhibitors has been a successful strategy in oncology. Several studies have reported the synthesis and evaluation of isatin-based compounds as EGFR inhibitors.[11][12][13] The structural similarities between the ATP-binding sites of VEGFR-2 and EGFR suggest that this compound may also exhibit inhibitory activity against EGFR.

Experimental Validation of Kinase Inhibition

To empirically determine the inhibitory activity of this compound against VEGFR-2 and EGFR, a robust in vitro kinase inhibition assay is required.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

-

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against VEGFR-2 and EGFR.

-

Materials:

-

Recombinant human VEGFR-2 and EGFR kinase domains.

-

Kinase-specific substrate peptides.

-

ATP.

-

ADP-Glo™ Kinase Assay kit (Promega).

-

This compound (test compound).

-

Sunitinib (positive control for VEGFR-2), Erlotinib (positive control for EGFR).

-

DMSO (vehicle control).

-

96-well white plates.

-

Luminometer.

-

-

Procedure:

-

Prepare a serial dilution of the test compound and positive controls in DMSO.

-

In a 96-well plate, add the kinase, substrate peptide, and ATP to each well.

-

Add the serially diluted test compound, positive control, or DMSO vehicle to the respective wells.

-

Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Plot the percentage of kinase inhibition versus the log concentration of the test compound.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

Caption: Workflow for in vitro kinase inhibition assay.

Secondary Therapeutic Target: Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and cell shape maintenance.[7] Disruption of microtubule dynamics is a well-established mechanism for anticancer drugs. Isatin derivatives have been reported to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][14]

Protocol: In Vitro Tubulin Polymerization Assay

-

Objective: To determine if this compound inhibits the polymerization of tubulin.

-

Materials:

-

Purified bovine brain tubulin.

-

Guanosine-5'-triphosphate (GTP).

-

Tubulin polymerization buffer.

-

This compound (test compound).

-

Paclitaxel (polymerization promoter, positive control).

-

Vinblastine (polymerization inhibitor, positive control).

-

DMSO (vehicle control).

-

96-well clear plates.

-

Spectrophotometer with temperature control.

-

-

Procedure:

-

Chill the 96-well plate and all reagents on ice.

-

Add tubulin polymerization buffer, GTP, and the test compound or controls to the wells.

-

Add purified tubulin to each well and mix gently.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

An increase in absorbance indicates tubulin polymerization.

-

Compare the polymerization curves of the test compound-treated samples to the vehicle control and positive controls.

-

Caption: Experimental workflow for tubulin polymerization assay.

Induction of Apoptosis via Caspase Modulation

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its evasion is a hallmark of cancer. Caspases are a family of proteases that are central executioners of apoptosis.[15] Isatin sulfonamides have been identified as selective inhibitors of caspases 3 and 7, while other isatin derivatives can induce apoptosis.[15][16][17]

Protocol: Caspase-Glo® 3/7 Assay

-

Objective: To measure the activity of caspases 3 and 7 in cancer cells treated with this compound as an indicator of apoptosis induction.

-

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer cells).

-

Cell culture medium and supplements.

-

This compound (test compound).

-

Staurosporine (positive control for apoptosis induction).

-

DMSO (vehicle control).

-

Caspase-Glo® 3/7 Assay kit (Promega).

-

96-well white-walled plates.

-

Luminometer.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound, positive control, or vehicle control for 24-48 hours.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence.

-

-

Data Analysis:

-

The luminescent signal is proportional to caspase 3/7 activity.

-

Compare the caspase activity in treated cells to the vehicle control.

-

Caption: Proposed apoptotic pathway induction.

Comprehensive Cellular Phenotypic Screening

While target-based assays are crucial for mechanistic understanding, cell-based assays provide a holistic view of the compound's effect on cancer cells.

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[18]

Protocol: MTT Cell Viability Assay

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., a panel of NCI-60 cell lines).[19]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilizing agent (e.g., DMSO).

-

96-well clear plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate.

-

Treat with serial dilutions of the test compound for 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the GI50 (50% growth inhibition) concentration.

Cell Cycle Analysis

This assay determines the effect of the compound on the cell cycle progression.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with the test compound.

-

Materials:

-

Cancer cell line.

-

Propidium iodide (PI) staining solution.

-

RNase A.

-

Flow cytometer.

-

-

Procedure:

-

Treat cells with the test compound for 24-48 hours.

-

Harvest and fix the cells in ethanol.

-

Stain the cells with PI/RNase A solution.

-

Analyze the DNA content of the cells using a flow cytometer.

-

-

Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Silico Assessment: A Predictive Approach

Computational tools can provide valuable insights into the potential of a compound before extensive experimental work.

Molecular Docking

Molecular docking simulations can predict the binding mode of this compound within the active sites of its potential kinase targets (VEGFR-2, EGFR). This can help to rationalize its inhibitory activity and guide further lead optimization.

ADME Prediction

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial for its development as a drug.[20][21][22][23][24]

| Property | Predicted Value | Implication |

| Molecular Weight | < 500 g/mol | Good oral bioavailability |

| LogP | < 5 | Optimal lipophilicity |

| H-bond Donors | < 5 | Good membrane permeability |

| H-bond Acceptors | < 10 | Good membrane permeability |

| Oral Absorption | High | Favorable for oral administration |

| CNS Penetration | Low | Reduced potential for CNS side effects |

Note: The values in this table are hypothetical and would need to be calculated using appropriate software.

Conclusion and Future Directions

This compound is a promising, yet uncharacterized, isatin derivative with significant therapeutic potential, particularly in the realm of oncology. Based on the extensive literature on related compounds, this guide has identified protein kinases (VEGFR-2, EGFR), tubulin, and caspases as high-probability therapeutic targets. The detailed experimental protocols provided herein offer a clear and robust strategy for validating these targets and elucidating the compound's mechanism of action. The proposed workflow, integrating in silico analysis, target-based biochemical assays, and comprehensive cell-based phenotypic screening, represents a sound and efficient approach to advancing our understanding of this molecule. The successful validation of these targets will pave the way for further preclinical and clinical development of this compound as a novel therapeutic agent.

References

- Eldehna, W. M., et al. (2020). Isatin derivatives having a notable inhibitory activity against VEGFR2 kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1234-1245.

-

Krishnegowda, G., et al. (2011). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. Bioorganic & Medicinal Chemistry, 19(21), 6463-6474. [Link]

-

El-Zahabi, H. S., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191-2205. [Link]

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

-

El-Zahabi, H. S., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. RSC Advances, 12(1), 1-19. [Link]

- Sharma, P., et al. (2015). Isatin derivatives as tubulin inhibitors. Current Pharmaceutical Design, 21(38), 5546-5556.

-

Shaldam, M. A., et al. (2023). Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. Scientific Reports, 13(1), 6649. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

Sneed, B., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 325. [Link]

- El-Zahabi, H. S., et al. (2022). Reported VEGFR-2 inhibitors and their essential inhibitory charachterstics.

-

Ahmed, M. F., et al. (2023). Novel hydrazone-isatin derivatives as potential EGFR inhibitors: Synthesis and in vitro pharmacological profiling. Archiv der Pharmazie, 356(9), e2300244. [Link]

-

Gozalbes, R., et al. (2008). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry, 51(11), 3124-3132. [Link]

-

Ahmed, M. F., et al. (2023). Novel hydrazone-isatin derivatives as potential EGFR inhibitors: Synthesis and in vitro pharmacological profiling. Archiv der Pharmazie, 356(9), e2300244. [Link]

-

Rizvanov, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 339. [Link]

-

Ghavami, G., et al. (2018). An overview of isatin-derived CDK2 inhibitors in developing anticancer agents. Drug Discovery Today, 23(4), 844-853. [Link]